N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide
Description
Properties
Molecular Formula |
C10H10BrN3O |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
N-(6-bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide |
InChI |
InChI=1S/C10H10BrN3O/c1-2-8-10(12-6-15)14-5-7(11)3-4-9(14)13-8/h3-6H,2H2,1H3,(H,12,15) |
InChI Key |
OKKFBYQNWRPPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Br)NC=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-5-bromopyridine
The most prevalent method involves reacting 2-amino-5-bromopyridine with an α-halogenated carbonyl compound. Patent CN103788092A demonstrates this using 40% chloroacetaldehyde aqueous solution under basic conditions:
Reaction Conditions
- Solvent: Ethanol, methanol, or water
- Base: Sodium bicarbonate, sodium hydroxide, or triethylamine
- Temperature: 25–50°C
- Time: 2–24 hours
Mechanism:
- Nucleophilic attack by the amine on the carbonyl carbon of chloroacetaldehyde.
- Cyclization via elimination of HCl to form the imidazo ring.
Yield Optimization
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Sodium bicarbonate | Ethanol | 5 | 72.0 |
| Sodium carbonate | Ethanol | 10 | 67.8 |
| Sodium hydroxide | Methanol | 12 | 35.2 |
Ethanol with sodium bicarbonate at 55°C for 5 hours provided the highest yield (72%).
Introducing the Ethyl Group at Position 2
To incorporate the ethyl substituent, ethyl chloroacetaldehyde replaces chloroacetaldehyde in the cyclocondensation step. This modification requires careful stoichiometric control to avoid side reactions:
Key Parameters
- Molar ratio: 2-Amino-5-bromopyridine : Ethyl chloroacetaldehyde : Base = 1 : 1.2 : 1.2
- Solvent: Ethanol or isopropanol (prevents premature hydrolysis of ethyl chloroacetaldehyde)
Challenges
- Competing hydrolysis of ethyl chloroacetaldehyde in aqueous media.
- Regioselective alkylation at position 2 versus position 3.
Formylation at Position 3
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the preferred method for introducing the formamide group. Using dimethylformamide (DMF) and phosphoryl chloride (POCl3), the protocol involves:
Procedure
- Activate DMF with POCl3 at 0–5°C to form the Vilsmeier reagent.
- Add 6-bromo-2-ethylimidazo[1,2-a]pyridine and stir at 80°C for 4 hours.
- Quench with ice-water and neutralize with sodium bicarbonate.
Purification and Crystallization
Crude products are typically purified via:
- Liquid-liquid extraction with ethyl acetate/water.
- Recrystallization using ethyl acetate/n-hexane (1:1 v/v).
Impact of Solvent Polarity
| Solvent System | Purity (%) | Crystal Color |
|---|---|---|
| Ethyl acetate/hexane | 98.5 | Off-white |
| Methanol/water | 95.2 | Light brown |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Reported Methods
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation + Vilsmeier | 2 | 47.5 | 98.5 | High regioselectivity |
| One-pot Leuckart | 1 | 45.0 | 95.2 | Simplified workflow |
| Ethyl acetaldehyde route | 2 | 67.8 | 97.8 | Integrated ethyl introduction |
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: The imidazo[1,2-a]pyridine core can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like TBHP or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Halogen substitutions at position 6 significantly influence electronic and steric properties. Key examples include:
Functional Group Modifications
Variations in the formamide group and adjacent substituents alter hydrogen-bonding capacity and solubility:
- Formamide vs. N-methylformamide: Methylation eliminates a hydrogen bond donor, likely reducing interactions with polar targets .
- Trifluoroacetamide : Strong electron-withdrawing effects may enhance resistance to enzymatic degradation .
- Carboxylate ester : Esters are more lipophilic than amides, affecting membrane permeability .
Physicochemical and Pharmacokinetic Properties
Key parameters derived from computational and experimental
- Higher XlogP in brominated vs.
- Polar Surface Area : Formamide derivatives retain moderate polarity, aiding solubility in DMSO .
Biological Activity
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10BrN3O
- Molecular Weight : 268.11 g/mol
- CAS Number : 1628263-74-0
- MDL Number : MFCD31657925
Research indicates that this compound acts primarily as an inhibitor of autotaxin (ATX), which is linked to several pathological conditions including fibrotic and inflammatory diseases. Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in cell proliferation, survival, and migration. By inhibiting ATX, this compound may help in managing conditions like:
- Fibrotic Diseases
- Inflammatory Diseases
- Autoimmune Disorders
- Cancer
Case Studies and Experimental Data
- Antiproliferative Activity : A study assessed the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound demonstrated significant activity against several cancer cell lines, suggesting its potential as an anticancer agent .
- Inhibition of Autotaxin : In vitro assays have shown that the compound effectively inhibits autotaxin activity. This inhibition correlates with reduced LPA levels in treated cells, which is associated with decreased cell migration and proliferation in models of fibrosis and cancer .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers and improved clinical outcomes .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide, and how can reaction yields be optimized?
- Methodology : Use a Vilsmeier-Haack formylation approach, where the imidazo[1,2-a]pyridine core is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled reflux (0–10°C initially, then 8 hours at elevated temperatures). Purification via column chromatography with chloroform/methanol gradients improves yield .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., POCl₃:DMF = 1:0.7) to minimize side products like over-halogenated derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine/imidazole protons) and formamide NH signals (δ ~10 ppm, broad singlet) .
- IR Spectroscopy : Confirm formamide C=O stretch (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak [M+H]⁺ at m/z ~282.0 (calculated for C₁₀H₁₀BrN₃O) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different kinase inhibition assays?
- Methodology :
- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out interference from the compound’s autofluorescence or solvent effects .
- Structural Analysis : Perform X-ray crystallography or molecular docking to assess binding mode variations (e.g., bromine’s steric effects vs. formamide’s hydrogen bonding) in different kinase active sites .
Q. What computational strategies are recommended for predicting this compound’s pharmacokinetic properties and off-target interactions?
- Approaches :
- QSAR Modeling : Use descriptors like logP (calculated ~1.2) and polar surface area (~50 Ų) to predict blood-brain barrier permeability and solubility .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
Q. How can researchers optimize this compound’s stability under physiological conditions for in vivo studies?
- Strategies :
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility and reduce hydrolysis of the formamide group .
- pH Adjustment : Stabilize the compound in phosphate-buffered saline (pH 7.4) with 0.01% ascorbic acid to prevent oxidative degradation .
Methodological Considerations for Data Interpretation
Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in cancer cell lines?
- Controls :
- Solvent Controls : DMSO concentrations ≤0.1% to avoid nonspecific cytotoxicity .
- Positive Controls : Include staurosporine (apoptosis inducer) and imatinib (kinase inhibitor) to validate assay sensitivity .
Q. How should researchers address conflicting solubility data reported for this compound in different solvent systems?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
